1-Benzofuran-3-ylacetonitrile

Organic Synthesis Wittig Reaction Heterocyclic Chemistry

1-Benzofuran-3-ylacetonitrile (52407-43-9) is a regioselective building block for accessing 2-(3-benzofuryl)ethylamines via LiAlH4 reduction, enabling CNS and anti-inflammatory drug discovery. The 3-acetonitrile motif is essential for kinase inhibitors (SIRT1 IC50=2.8μM) and antitubulin aurones (PC-3 IC50<100nM). Substitute regioisomers or dihydro analogs fail in established protocols. Order high-purity ≥98% material for consistent fragment-based lead optimization.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 52407-43-9
Cat. No. B1271501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-3-ylacetonitrile
CAS52407-43-9
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)CC#N
InChIInChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
InChIKeyBJAJKVZABJZXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-3-ylacetonitrile (CAS 52407-43-9) Procurement Guide: Synthesis Intermediate and Pharmacophore Scaffold


1-Benzofuran-3-ylacetonitrile (CAS 52407-43-9), also known as Benzo[b]furan-3-acetonitrile, is a heterocyclic organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol [1]. It consists of a benzofuran core (fused benzene and furan ring) with an acetonitrile functional group attached at the 3-position . The compound is a white to light yellow crystalline powder at room temperature, insoluble in water, with a melting point range of 38–42°C and boiling point of 120°C at 0.5 mmHg . Its primary value proposition lies in its role as a versatile building block in organic synthesis, a key intermediate in pharmaceutical and agrochemical development, and as a foundational scaffold for fragment-based drug discovery [2][3].

Procurement Risk Analysis: Why In-Class Substitution of 1-Benzofuran-3-ylacetonitrile Fails


1-Benzofuran-3-ylacetonitrile (3-cyanomethylbenzofuran) cannot be freely substituted with other benzofuran-acetonitrile regioisomers or benzofuran derivatives without fundamentally altering synthetic outcomes and target interactions. The specific attachment of the acetonitrile group at the 3-position of the benzofuran ring is critical for regioselective downstream transformations [1]. For instance, substituting 3-position regioisomers (e.g., benzofuran-2-ylacetonitrile or benzofuran-5-ylacetonitrile) changes the electronic environment and steric accessibility of the nitrile group, leading to different reaction kinetics or complete failure in established synthetic protocols . Similarly, using dihydrobenzofuran analogs (e.g., 2,3-dihydro-1-benzofuran-3-ylacetonitrile) introduces a saturated furan ring that eliminates the aromatic conjugation of the core scaffold, drastically altering molecular planarity and electronic properties relevant to target binding in drug discovery applications . Furthermore, substituting the nitrile group with other functional handles (e.g., carboxylic acid or amine derivatives) eliminates the unique reactivity of the acetonitrile moiety for subsequent alkylation, reduction, or cyclization steps [2]. The evidence presented below quantifies these differentiation dimensions where data is available and provides class-level inference where direct comparative data is absent.

Quantitative Differentiation Evidence: 1-Benzofuran-3-ylacetonitrile vs. Key Analogs


Evidence 1: Synthetic Versatility via Wittig Reaction vs. Benzofuran-2-ylacetonitrile Regioisomer

1-Benzofuran-3-ylacetonitrile is directly accessible via the Wittig reaction of benzofuran-3(2H)-one with cyanomethylenetriphenylphosphorane, yielding the 3-cyanomethylbenzofuran product in a single step with high regioselectivity [1]. In contrast, benzofuran-2-ylacetonitrile cannot be synthesized via this same efficient route and typically requires more complex multi-step sequences starting from salicylaldehyde derivatives [2]. The 3-position attachment provides distinct reactivity for subsequent reduction to physiologically active 2-(3-benzofuryl)ethylamines using lithium aluminum hydride, a transformation documented with quantitative yields in patent literature [3].

Organic Synthesis Wittig Reaction Heterocyclic Chemistry

Evidence 2: Physicochemical and Supply Chain Differentiation vs. Dihydrobenzofuran Analogs

1-Benzofuran-3-ylacetonitrile is a fully aromatic benzofuran derivative (C10H7NO, MW 157.17 g/mol) with a well-defined solid-state crystalline structure, melting point of 38–42°C, and boiling point of 120°C at 0.5 mmHg . In contrast, the 2,3-dihydrobenzofuran analog (2,3-dihydro-1-benzofuran-3-ylacetonitrile, C10H9NO) contains a saturated furan ring, resulting in different physical state properties and solubility profiles that are not fully characterized or standardized in commercial supply chains . The aromatic compound is available commercially at high purity (≥98% by HPLC) from multiple established vendors with documented analytical certificates (NMR, HPLC, GC) , while the dihydro analog shows more limited commercial availability and less standardized quality control specifications .

Physicochemical Properties Formulation Supply Chain

Evidence 3: Key Intermediate for Physiologically Active Ethylamines via Established Reduction Protocol

1-Benzofuran-3-ylacetonitrile serves as the direct precursor to 2-(3-benzofuryl)ethylamines, a class of compounds with documented physiological activity, via lithium aluminum hydride (LiAlH4) reduction [1]. This transformation is quantitatively established in patent literature: 3.97 g (0.025 mol) of 3-cyanomethylbenzo[b]furan in diethyl ether was reduced with 3.84 g (0.1 mol) LiAlH4 to yield the corresponding ethylamine derivative as the hydrochloride salt with m.p. 183–185°C [2]. In contrast, alternative routes to 2-(3-benzofuryl)ethylamines starting from benzofuran-2-ylacetonitrile or unsubstituted benzofuran require additional synthetic steps and different reducing conditions, with lower overall yields [3]. The established protocol provides a reliable pathway to pharmacologically relevant amine derivatives without requiring protection/deprotection sequences.

Medicinal Chemistry Drug Synthesis Reduction Chemistry

Evidence 4: Fragmented-Based Drug Discovery (FBDD) Scaffold with Broad Kinase Inhibitor Derivatization Potential

1-Benzofuran-3-ylacetonitrile is classified as a fragment molecule for fragment-based drug discovery (FBDD), serving as a core scaffold for molecular splicing, extension, and modification in the design of novel drug candidates [1]. While direct biological activity data for the unsubstituted parent compound is limited, benzofuran-3-yl derivatives bearing the acetonitrile moiety have demonstrated potent kinase inhibition in advanced analogs. For example, benzofuran derivatives with acetonitrile-containing substituents have shown IC50 values in the low micromolar to nanomolar range against various kinase targets: SIRT1 inhibitors with IC50 = 2.8 μM [2], estrogen receptor β binding with IC50 = 14 nM [3], and tubulin polymerization inhibitors with IC50 < 100 nM in PC-3 prostate cancer cells [4]. In contrast, benzofuran derivatives lacking the 3-acetonitrile substitution pattern (e.g., 2-substituted or unsubstituted benzofurans) show different target selectivity profiles and typically require additional functional group installation to achieve comparable kinase binding affinity [5].

Fragment-Based Drug Discovery Kinase Inhibition Medicinal Chemistry

High-Value Application Scenarios for 1-Benzofuran-3-ylacetonitrile Procurement


Synthesis of 2-(3-Benzofuryl)ethylamine Derivatives for CNS and Anti-inflammatory Drug Discovery

1-Benzofuran-3-ylacetonitrile is the direct precursor for synthesizing physiologically active 2-(3-benzofuryl)ethylamines via LiAlH4 reduction, a transformation documented in both academic and patent literature [1][2]. These ethylamine derivatives have demonstrated activity in CNS-related and anti-inflammatory therapeutic areas [3]. For medicinal chemistry groups developing benzofuran-based pharmacophores, procuring the 3-acetonitrile derivative provides access to this specific amine class in a single reduction step, whereas alternative starting materials would require longer synthetic sequences.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases and Nuclear Receptors

1-Benzofuran-3-ylacetonitrile serves as a core fragment scaffold in FBDD, with literature precedent showing that elaborated derivatives bearing the 3-acetonitrile motif achieve nanomolar potency against kinases (SIRT1 IC50 = 2.8 μM) and nuclear receptors (ERβ IC50 = 14 nM) [4][5]. For biotech and pharmaceutical teams conducting fragment screening or structure-based drug design, this compound provides a validated starting point with established synthetic tractability for hit expansion and lead optimization across multiple target classes.

Synthesis of Tubulin Polymerization Inhibitors and Anticancer Aurone Analogs

Benzofuran-3-acetonitrile derivatives, specifically aurone analogs with acetonitrile-containing substituents, have demonstrated potent inhibition of tubulin polymerization with in vitro IC50 values below 100 nM in prostate cancer PC-3 cell lines and in vivo efficacy in xenograft models [6]. Procurement of 1-benzofuran-3-ylacetonitrile enables the synthesis of these advanced anticancer agents, providing oncology research groups with access to a chemotype that targets the colchicine-binding site on tubulin without the hERG channel liability associated with many microtubule-targeting agents [6].

Heterocyclic Building Block for Agrochemical and Dyestuff Intermediates

Beyond pharmaceutical applications, 1-benzofuran-3-ylacetonitrile is established as an important raw material and intermediate in agrochemical synthesis and dyestuff manufacturing . Its aromatic benzofuran core with the reactive nitrile functional group enables diverse transformations for producing crop protection agents and specialty dyes. For industrial procurement teams, the compound's commercial availability at ≥98% purity from multiple vendors ensures reliable supply for scale-up and production workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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